molecular formula C7H15NO B13344658 ((2S,4R)-4-Methylpiperidin-2-yl)methanol

((2S,4R)-4-Methylpiperidin-2-yl)methanol

Cat. No.: B13344658
M. Wt: 129.20 g/mol
InChI Key: QAGSWXPHVBZSKN-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,4R)-4-Methylpiperidin-2-yl)methanol: is a chiral compound with a piperidine ring substituted at the 4-position with a methyl group and at the 2-position with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: ((2S,4R)-4-Methylpiperidin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ((2S,4R)-4-Methylpiperidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2S,4R)-4-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

QAGSWXPHVBZSKN-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)CO

Canonical SMILES

CC1CCNC(C1)CO

Origin of Product

United States

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